N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Beschreibung
N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 3-position with a carboxamide-linked 4-carbamoylphenyl moiety.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-7-3-13(4-8-15)12-27-11-1-2-17(20(27)30)19(29)26-16-9-5-14(6-10-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKFPKMOMSACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Diarylamines, a class of compounds to which this molecule belongs, are known to exhibit cytotoxic activities against various cancer cell lines.
Mode of Action
Diarylamines, including this compound, are known to interact with their targets, leading to changes that can inhibit the proliferation of cancer cells. The interaction often involves the formation of hydrogen bonds with key amino acids in the target proteins.
Biochemical Pathways
Diarylamines are known to interfere with the normal functioning of cancer cells, leading to their death.
Result of Action
The compound has been found to exhibit cytotoxic effects on various cancer cell lines. It inhibits the proliferation of these cells, thereby potentially slowing down the progression of the disease.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by exposure to light or high temperatures. Furthermore, its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are discussed below:
BMS-777607 (Met Kinase Inhibitor)
Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Core : 1,2-dihydropyridine with 2-oxo and 3-carboxamide groups.
- Substituents: 4-Ethoxy group (improves solubility and selectivity). 4-Fluorophenyl at the 1-position (vs. trifluoromethylbenzyl in the target compound). Aminopyridinyloxy side chain on the phenyl ring. Activity: Potent Met kinase inhibitor with complete tumor stasis in GTL-16 xenograft models. Advanced to phase I clinical trials due to favorable pharmacokinetics and safety .
Deuterium-Enriched Quinoline Derivative
Structure: 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide.
- Core: 1,2-dihydroquinoline (vs. dihydropyridine in the target compound).
- Substituents :
DM-20 (Structural Analog)
Structure : N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide.
- Core : 1,2-dihydropyridine with 2-oxo group.
- Substituents: 4-Methoxy-6-methylpyridinone moiety. 4-(Trifluoromethyl)benzyl group (shared with the target compound). Pyrrole carboxamide side chain. Activity: Structural data (1H NMR) suggest solubility optimization strategies, though biological targets remain uncharacterized .
Structural and Pharmacokinetic Insights
Impact of Substituents on Activity
- Carbamoyl vs. Ethoxy/Methoxy : The target compound’s 4-carbamoylphenyl group may offer superior hydrogen-bonding interactions compared to BMS-777607’s ethoxy or DM-20’s methoxy groups, influencing target affinity.
- Deuterium Effects : highlights deuterium’s role in reducing CYP450-mediated metabolism, a strategy applicable to the target compound for optimizing half-life .
Selectivity and Solubility
- BMS-777607’s 4-ethoxy group and fluorophenyl substituent balance kinase selectivity and aqueous solubility, a design consideration for the target compound .
- DM-20’s methyl and methoxy groups on the pyridinone core suggest strategies to mitigate crystallinity and enhance solubility .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Pharmacokinetic Highlights
Research Findings and Implications
- Deuteration Strategy : Incorporating deuterium at metabolically vulnerable positions could improve the target compound’s pharmacokinetics, as demonstrated in .
- Solubility Challenges : DM-20’s design highlights the need for polar substituents (e.g., methoxy) to counteract the lipophilicity of the trifluoromethyl group, a lesson applicable to the target compound .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
